molecular formula C8H13NO B11825558 (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No.: B11825558
M. Wt: 139.19 g/mol
InChI Key: DZKVKBWJHLFEQJ-HTQZYQBOSA-N
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Description

(1R,6S)-6-methyl-3-azabicyclo[410]heptane-1-carbaldehyde is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a cycloaddition reaction where a suitable diene and dienophile are reacted in the presence of a catalyst to form the bicyclic structure. The aldehyde group is then introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by oxidation steps. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Functionalized derivatives with different substituents on the nitrogen atom

Scientific Research Applications

(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical studies, particularly in the study of enzyme mechanisms.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism by which (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde exerts its effects depends on its application. In biochemical studies, it may act as a ligand that binds to specific enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is unique due to its specific bicyclic structure and the presence of an aldehyde group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and other fields.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

InChI

InChI=1S/C8H13NO/c1-7-2-3-9-5-8(7,4-7)6-10/h6,9H,2-5H2,1H3/t7-,8-/m1/s1

InChI Key

DZKVKBWJHLFEQJ-HTQZYQBOSA-N

Isomeric SMILES

C[C@]12CCNC[C@]1(C2)C=O

Canonical SMILES

CC12CCNCC1(C2)C=O

Origin of Product

United States

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